N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
CAS No.: 338976-06-0
Cat. No.: VC6328771
Molecular Formula: C22H13ClF3N3O2
Molecular Weight: 443.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338976-06-0 |
|---|---|
| Molecular Formula | C22H13ClF3N3O2 |
| Molecular Weight | 443.81 |
| IUPAC Name | N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H13ClF3N3O2/c23-14-8-10-15(11-9-14)27-20(30)19-17-6-1-2-7-18(17)21(31)29(28-19)16-5-3-4-13(12-16)22(24,25)26/h1-12H,(H,27,30) |
| Standard InChI Key | VAGHFSCPNUWTRA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl |
Introduction
N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is a synthetic organic compound belonging to the phthalazine class. Phthalazines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound features a phthalazine core with a chlorophenyl group and a trifluoromethylphenyl moiety, suggesting potential therapeutic applications.
Synthesis
The synthesis of N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step reactions. Common methods include condensation reactions between appropriate precursors, such as phthalic anhydrides and amines, followed by substitution reactions to introduce the chlorophenyl and trifluoromethylphenyl groups.
Biological Activities
Phthalazine derivatives are known for their broad spectrum of biological activities. While specific data on N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide is limited, related compounds have shown promising antimicrobial and anticancer properties. The compound's structural features suggest it could interact with biological targets, influencing various disease processes.
Research Findings
Research on phthalazine derivatives often focuses on their potential as therapeutic agents. Studies typically involve in vitro assays to evaluate antimicrobial activity against bacterial and fungal species and anticancer activity against human cancer cell lines. Molecular docking studies are also conducted to predict how these compounds bind to target receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume